3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its molecular formula C12H9NNa2O7S2 and is commonly used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt typically involves the sulfonation of naphthalene derivatives followed by acetylation. The reaction conditions often require the use of strong acids such as sulfuric acid for sulfonation and acetic anhydride for acetylation. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups under specific conditions.
Scientific Research Applications
This compound is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Medicine: Research has explored its potential in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt can be compared with other naphthalene derivatives such as:
1,5-Naphthalenedisulfonic acid: Similar in structure but lacks the acetamido group, leading to different chemical properties and applications.
2,6-Naphthalenedisulfonic acid: Another isomer with distinct reactivity and uses in different industrial processes.
This compound’s unique combination of functional groups makes it particularly valuable in specialized applications where both sulfonic acid and acetamido functionalities are required.
Properties
CAS No. |
94232-05-0 |
---|---|
Molecular Formula |
C12H9NNa2O7S2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
disodium;3-acetamidonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C12H11NO7S2.2Na/c1-7(14)13-8-5-10-9(12(6-8)22(18,19)20)3-2-4-11(10)21(15,16)17;;/h2-6H,1H3,(H,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
VNUZOATTZDFGJZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.